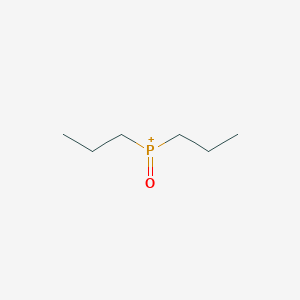
Di-n-propylphosphine oxide
Overview
Description
Di-n-propylphosphine oxide is an organophosphorus compound with the molecular formula C₆H₁₅OP It is characterized by the presence of a phosphorus atom bonded to two n-propyl groups and an oxygen atom
Mechanism of Action
Target of Action
Oxo(dipropyl)phosphanium, as a tertiary phosphine, primarily targets transition metal catalysis and organocatalysis . The compound’s role is to act as a ligand, binding to the metal center and influencing its reactivity .
Mode of Action
The interaction of Oxo(dipropyl)phosphanium with its targets involves the formation of a coordination complex . This interaction results in changes to the electronic structure of the metal center, thereby altering its reactivity . The compound’s mode of action is also influenced by its ability to undergo oxidative degradation, a process that can lead to the formation of new phosphines of various structures .
Biochemical Pathways
The biochemical pathways affected by Oxo(dipropyl)phosphanium are primarily those involved in transition metal catalysis and organocatalysis . The compound’s action can influence a wide range of tervalent phosphorus ligands, inspiring the design of new phosphines and tuning their properties .
Pharmacokinetics
Similar compounds, such as oxazaphosphorines, are known to undergo metabolism, with the parent drug being relatively inactive . The elimination of the parent compound is achieved through activation to a metabolite, with other minor pathways of inactivation also playing a role
Result of Action
The result of Oxo(dipropyl)phosphanium’s action is the alteration of the reactivity of the metal center in transition metal catalysis and organocatalysis . This can lead to the formation of new phosphines of various structures . The compound’s action can also result in the oxidative degradation of the phosphine, leading to the formation of new phosphines .
Action Environment
The action of Oxo(dipropyl)phosphanium is influenced by environmental factors such as heat, UV light, and oxygen . These factors can accelerate the oxidative degradation process, facilitating the compound’s subsequent biodegradation . The effectiveness of this mechanism is contingent upon environmental conditions conducive to oxidative degradation and subsequent microbial action .
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-n-propylphosphine oxide can be synthesized through several methods. One common approach involves the reaction of n-propylmagnesium chloride with diethyl phosphite, followed by oxidation. The reaction typically proceeds as follows:
Formation of n-propylmagnesium chloride: This is achieved by reacting n-propyl chloride with magnesium in anhydrous ether.
Reaction with diethyl phosphite: The n-propylmagnesium chloride is then reacted with diethyl phosphite to form di-n-propylphosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk preparation of n-propylmagnesium chloride: .
Continuous reaction with diethyl phosphite: in a controlled environment.
Oxidation using industrial oxidizing agents: to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Di-n-propylphosphine oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Substitution: It can participate in substitution reactions where the n-propyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, oxygen.
Reducing agents: Tetramethyldisiloxane (TMDS), diisobutylaluminum hydride.
Catalysts: Specific phosphoric acid esters, copper complexes.
Major Products
Oxidation products: Higher oxidation state phosphorus compounds.
Reduction products: Di-n-propylphosphine.
Substitution products: Various alkyl or aryl phosphine oxides.
Scientific Research Applications
Di-n-propylphosphine oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-carbon bonds.
Biology: It serves as a ligand in coordination chemistry and can be used to study the behavior of phosphorus-containing compounds in biological systems.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine oxide: Similar in structure but with phenyl groups instead of n-propyl groups.
Tri-n-propylphosphine oxide: Contains three n-propyl groups instead of two.
Diethylphosphine oxide: Contains ethyl groups instead of n-propyl groups
Uniqueness
Di-n-propylphosphine oxide is unique due to its specific combination of n-propyl groups and its ability to undergo a variety of chemical reactions. Its properties make it suitable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
oxo(dipropyl)phosphanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OP/c1-3-5-8(7)6-4-2/h3-6H2,1-2H3/q+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAZWIIHUOZNCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[P+](=O)CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OP+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


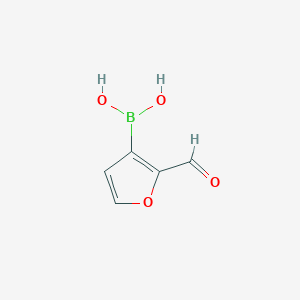


![3-Ethyl-3H-imidazo[4,5-B]pyridine](/img/structure/B3256609.png)
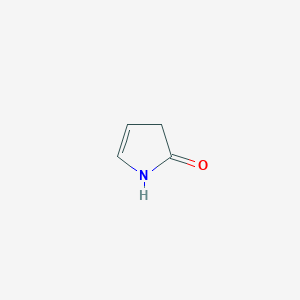
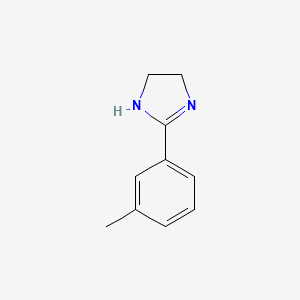
![Oxazolo[5,4-d]pyrimidin-7-ol](/img/structure/B3256645.png)
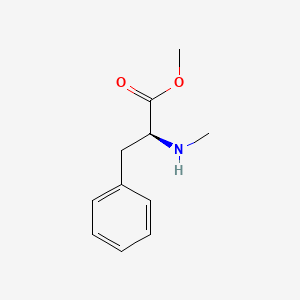
![3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3256662.png)
![3-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3256665.png)
![methyl 2-p-tolyl-6,7-dihydro-5H-benzo[7]annulene-8-carboxylate](/img/structure/B3256671.png)
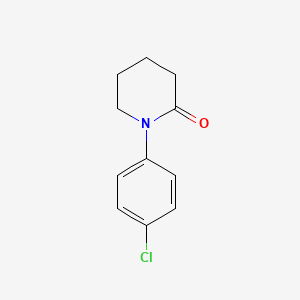

![(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;N,N'-dibenzylethane-1,2-diamine](/img/structure/B3256686.png)
